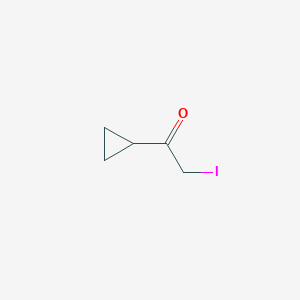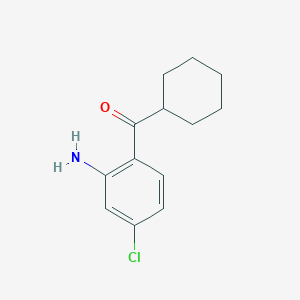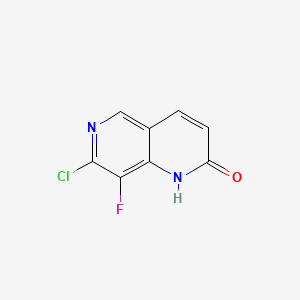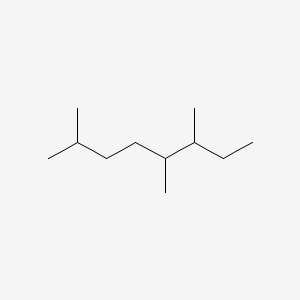
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound belonging to the naphthalene family It is characterized by the presence of hydroxyl and methoxy groups on the naphthalene ring, along with a carboxylic acid methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the methylation of 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid or its ketone derivative.
Reduction: Formation of 4-Hydroxy-5,7-dimethoxy-2-naphthalenemethanol.
Substitution: Formation of derivatives with substituted methoxy groups.
Applications De Recherche Scientifique
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
- 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester
- 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid
Uniqueness
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester is unique due to its specific substitution pattern on the naphthalene ring. The presence of both hydroxyl and methoxy groups, along with the ester functionality, provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
methyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(16)19-3)6-11(15)13(8)12(7-10)18-2/h4-7,15H,1-3H3 |
Clé InChI |
YNZGOEIEGSRABO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
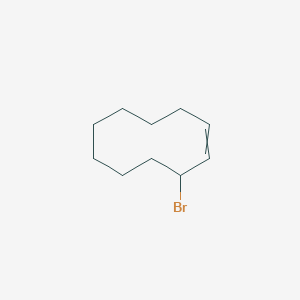



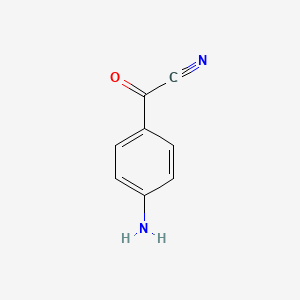
![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
